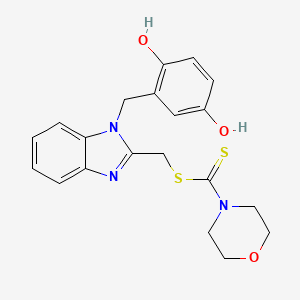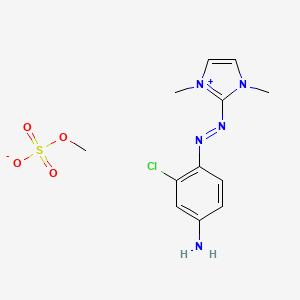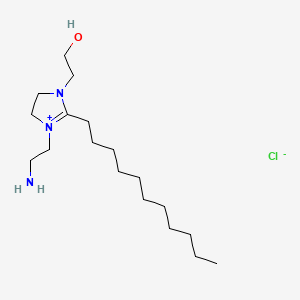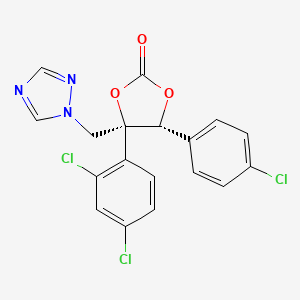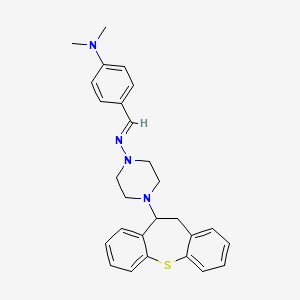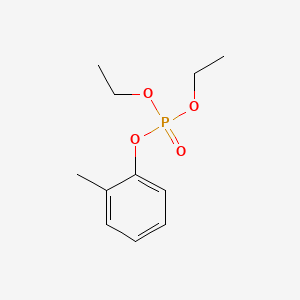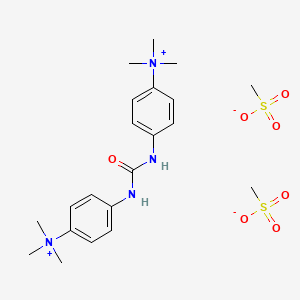
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.49 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with hydroxy and methoxy groups, an acetamide group, and a decenyl chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- typically involves the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with decenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a substituted benzeneacetamide derivative.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The decenyl chain may also play a role in the compound’s biological activity by interacting with lipid membranes and other hydrophobic regions in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetamide, N-cyclooctyl-4-hydroxy-3-methoxy-: Similar structure but with a cyclooctyl group instead of a decenyl chain.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of an amide group.
Uniqueness
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- is unique due to its combination of a benzene ring with hydroxy and methoxy groups, an acetamide group, and a decenyl chain. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
107512-61-8 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-dec-9-enyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-13-20-19(22)15-16-11-12-17(21)18(14-16)23-2/h3,11-12,14,21H,1,4-10,13,15H2,2H3,(H,20,22) |
InChI-Schlüssel |
OKVZSDSHRCJXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)NCCCCCCCCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
